molecular formula C4H11NOS B1661119 1-Propanol, 2-amino-3-(methylthio)-, (S)- CAS No. 88165-68-8

1-Propanol, 2-amino-3-(methylthio)-, (S)-

Cat. No.: B1661119
CAS No.: 88165-68-8
M. Wt: 121.2 g/mol
InChI Key: AWGBRLHYONGEEL-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanol, 2-amino-3-(methylthio)-, (S)- is a chiral compound with the molecular formula C4H11NOS. It is an important intermediate in organic synthesis and has various applications in scientific research and industry. The compound is characterized by the presence of an amino group, a hydroxyl group, and a methylthio group, making it a versatile molecule for chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propanol, 2-amino-3-(methylthio)-, (S)- can be synthesized through several methods. One common approach involves the reaction of 2-amino-1-propanol with methylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product with high enantiomeric purity.

Industrial Production Methods

In industrial settings, the production of 1-Propanol, 2-amino-3-(methylthio)-, (S)- often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Propanol, 2-amino-3-(methylthio)-, (S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Propanol, 2-amino-3-(methylthio)-, (S)- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of 1-Propanol, 2-amino-3-(methylthio)-, (S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The presence of the amino, hydroxyl, and methylthio groups allows for diverse interactions with different molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-propanol: Lacks the methylthio group, making it less versatile in certain chemical reactions.

    3-Mercapto-1-propanol: Contains a thiol group instead of an amino group, leading to different reactivity and applications.

    2-Amino-3-methyl-1-butanol: Has a different carbon chain length and branching, affecting its chemical properties and uses.

Uniqueness

1-Propanol, 2-amino-3-(methylthio)-, (S)- is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

(2S)-2-amino-3-methylsulfanylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NOS/c1-7-3-4(5)2-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGBRLHYONGEEL-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460408
Record name 1-Propanol, 2-amino-3-(methylthio)-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88165-68-8
Record name 1-Propanol, 2-amino-3-(methylthio)-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propanol, 2-amino-3-(methylthio)-, (S)-
Reactant of Route 2
1-Propanol, 2-amino-3-(methylthio)-, (S)-
Reactant of Route 3
Reactant of Route 3
1-Propanol, 2-amino-3-(methylthio)-, (S)-
Reactant of Route 4
1-Propanol, 2-amino-3-(methylthio)-, (S)-
Reactant of Route 5
Reactant of Route 5
1-Propanol, 2-amino-3-(methylthio)-, (S)-
Reactant of Route 6
1-Propanol, 2-amino-3-(methylthio)-, (S)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.